![molecular formula C12H13N3 B1429722 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline CAS No. 1216284-09-1](/img/structure/B1429722.png)

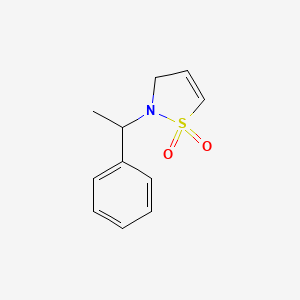

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

説明

“3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline” is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .

Chemical Reactions Analysis

There is a report of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles reacting with alkylating reagents to form quaternary imidazolium salts .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.076 Da . It has a density of 1.2±0.1 g/cm^3, a boiling point of 576.1±56.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

科学的研究の応用

-

Synthesis of Pyrrolo[1,2-a]indoles

- Field : Organic & Biomolecular Chemistry

- Application : The pyrrolo[1,2-a]indole unit, which is a part of the compound you mentioned, is found in numerous natural products and has diverse pharmacological properties . It’s used in the synthesis of bioactive molecules and natural products .

- Method : The synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives involve various mechanistic pathways and stereo-electronic factors .

- Results : The yield and selectivity of the product are affected by these factors .

-

Pyrrolopyrazine Derivatives

- Field : Medicinal Chemistry

- Application : Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole ring, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method : Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

-

WDR5-WIN-site Inhibitors

- Field : Cancer Therapeutics

- Application : WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .

- Method : The discovery of potent and selective WDR5-WIN-site inhibitors was made using fragment-based methods and structure-based design .

- Results : The results of this research are not specified in the source .

-

Targeting ATR in DNA Damage Response

特性

IUPAC Name |

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYSIAQDFVGTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)

![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)

![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)

![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)